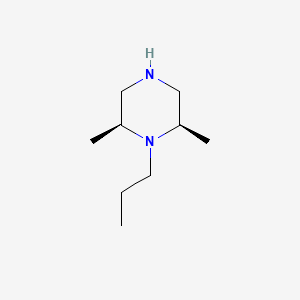

(2R,6S)-2,6-Dimethyl-1-propylpiperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

63207-10-3 |

|---|---|

Molecular Formula |

C9H20N2 |

Molecular Weight |

156.27 g/mol |

IUPAC Name |

(2R,6S)-2,6-dimethyl-1-propylpiperazine |

InChI |

InChI=1S/C9H20N2/c1-4-5-11-8(2)6-10-7-9(11)3/h8-10H,4-7H2,1-3H3/t8-,9+ |

InChI Key |

TYTITCUEUIIXNP-DTORHVGOSA-N |

Isomeric SMILES |

CCCN1[C@@H](CNC[C@@H]1C)C |

Canonical SMILES |

CCCN1C(CNCC1C)C |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Properties

Anticonvulsant Activity

Research has indicated that derivatives of (2R,6S)-2,6-Dimethyl-1-propylpiperazine exhibit significant anticonvulsant properties. For instance, semicarbazone derivatives based on this piperazine structure have shown efficacy in treating epilepsy. A study demonstrated that these compounds increased GABA levels and inhibited GABA transaminase, leading to their classification as potential anticonvulsants with minimal neurotoxicity .

Table 1: Anticonvulsant Activity of Semicarbazones Derived from this compound

| Compound Name | Administration Route | Efficacy | Toxicity |

|---|---|---|---|

| N1-(2,6-dimethylphenyl)-N4-(2-hydroxybenzaldehyde) semicarbazone | Intraperitoneal/Oral | High | None |

| Other derivatives | Varies | Moderate to High | Minimal |

Therapeutic Applications

Cancer Treatment

The compound has been explored for its potential in cancer therapy. Specific derivatives have been designed to enhance the therapeutic efficacy of existing agents. For example, combinatorial methods involving this compound have been investigated to improve the delivery and effectiveness of anticancer drugs .

Table 2: Therapeutic Efficacy in Cancer Treatment

| Study Reference | Compound Used | Cancer Type | Outcome |

|---|---|---|---|

| CN105764502A | Various derivatives of this compound | Breast Cancer | Enhanced efficacy observed |

| EP3995495A1 | ER-899742 (a derivative) | Lupus-related cancers | No significant mortality in trials |

Case Studies

Case Study 1: Anticonvulsant Efficacy

In a controlled study involving various semicarbazones derived from this compound, it was found that these compounds displayed a broad spectrum of anticonvulsant activity across multiple seizure models. The prototype compound exhibited no hepatotoxicity while significantly increasing GABA levels .

Case Study 2: Cancer Drug Delivery

A recent patent outlines the use of this compound derivatives in enhancing the delivery of chemotherapeutic agents. The study indicated that these modifications led to improved therapeutic outcomes without increasing toxicity levels .

Preparation Methods

Protection of Piperazine Amines

To avoid uncontrolled alkylation at both nitrogen atoms, one amine group is often protected. Di-tert-butyl dicarbonate (Boc anhydride) is widely used for this purpose, as demonstrated in multiple protocols. For example:

-

Reaction Conditions :

The Boc-protected intermediate, tert-butyl 3,5-dimethylpiperazine-1-carboxylate , is isolated via solvent extraction and column chromatography.

Stereochemical Control and Resolution

The desired (2R,6S) configuration is achieved through:

Chiral Auxiliaries

Chiral ligands such as (-)-sparteine or (R)-BINOL are employed in asymmetric alkylation to favor the target stereoisomer.

Diastereomeric Salt Formation

Racemic mixtures are resolved using chiral acids (e.g., L-tartaric acid ). For example:

-

Process : The free base is treated with L-tartaric acid in ethanol, yielding diastereomeric salts with distinct solubilities.

Analytical Characterization

Spectroscopic Confirmation

Chromatographic Purity

Industrial-Scale Optimization

Solvent Selection

Q & A

Q. What synthetic methodologies are optimal for producing (2R,6S)-2,6-Dimethyl-1-propylpiperazine with high enantiomeric purity?

Methodological Answer: The synthesis of enantiomerically pure this compound requires chiral resolution or asymmetric catalysis. Key steps include:

- Chiral Pool Synthesis : Use (R)- and (S)-lactic acid derivatives as starting materials to introduce stereochemistry.

- Asymmetric Alkylation : Employ chiral ligands (e.g., BINAP) with palladium catalysts to control stereochemistry during alkylation of the piperazine core .

- Resolution via Diastereomeric Salts : React racemic mixtures with chiral acids (e.g., tartaric acid) to separate enantiomers .

Optimization Parameters (from experimental data):

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent | THF or DCM | Higher enantioselectivity |

| Temperature | 0–25°C | Minimizes racemization |

| Catalyst Loading | 5–10 mol% | Balances cost and efficiency |

Q. What physicochemical properties are critical for experimental design?

Key Properties (from structural and safety data):

| Property | Value/Description | Relevance to Research |

|---|---|---|

| Molecular Weight | 156.27 g/mol | Determines molar calculations |

| LogP (Partition Coeff.) | ~2.1 (predicted) | Affects membrane permeability |

| Stability in Solution | pH-sensitive; stable at 4–8 | Guides storage conditions |

| Melting Point | Not reported (needs DSC) | Indicates purity for XRD |

Analytical Validation : Use HPLC with chiral columns (e.g., Chiralpak AD-H) to confirm enantiopurity (>98% ee) .

Q. Which spectroscopic techniques are most reliable for structural confirmation?

Methodological Workflow :

NMR :

- ¹H NMR : Identify methyl groups (δ 1.0–1.2 ppm) and piperazine protons (δ 2.5–3.5 ppm) .

- ¹³C NMR : Confirm quaternary carbons (e.g., C-2 and C-6) at δ 40–50 ppm.

IR Spectroscopy : Detect N-H stretches (3300 cm⁻¹) and C-N vibrations (1250 cm⁻¹) .

Mass Spectrometry : ESI-MS (m/z 157.1 [M+H]⁺) to verify molecular ion .

Advanced Research Questions

Q. How does stereochemistry influence pharmacological activity in piperazine derivatives?

Structure-Activity Relationship (SAR) Insights :

Q. Contradiction Analysis :

- Conflicting reports on dopamine receptor affinity (e.g., Ki values ranging from 50–200 nM) may arise from differences in assay conditions (e.g., cell lines, radioligands). Validate using standardized protocols (e.g., CHO cells expressing human receptors) .

Q. What computational strategies predict target interactions for this compound?

Methodological Framework :

Molecular Docking : Use AutoDock Vina with receptor structures (e.g., 5-HT₁A PDB:7E2Z) to assess binding poses.

MD Simulations : Run 100-ns trajectories in GROMACS to evaluate complex stability (RMSD < 2 Å) .

QSAR Modeling : Corrogate substituent effects (e.g., methyl vs. ethyl groups) on bioactivity using Random Forest algorithms .

Q. How can contradictions in reported bioactivity data be resolved?

Root Cause Analysis :

Q. What are the metabolic pathways and stability under physiological conditions?

Key Findings :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.